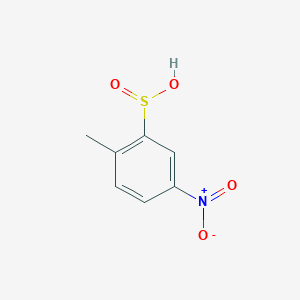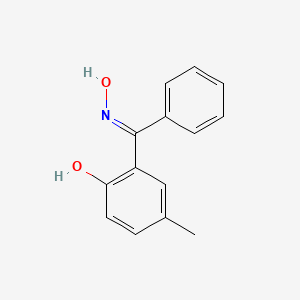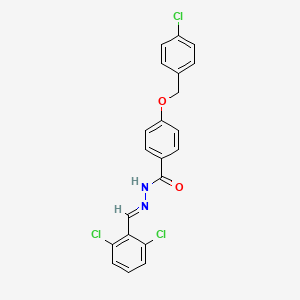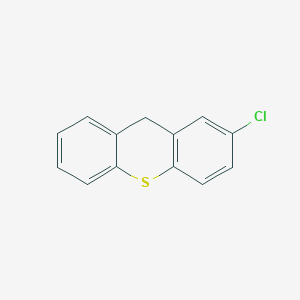![molecular formula C9H22N2O2 B12004199 2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- CAS No. 102356-52-5](/img/structure/B12004199.png)
2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- is an organic compound with the molecular formula C₉H₂₀N₂O₂. This compound is characterized by the presence of both amino and butoxy functional groups, making it a versatile molecule in various chemical reactions and applications. It is commonly used in scientific research and industrial processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- typically involves the reaction of 2-propanol with 1-[(2-aminoethyl)amino]-3-butoxy- reagents under controlled conditions. One common method includes the following steps:
Starting Materials: 2-Propanol and 1-[(2-aminoethyl)amino]-3-butoxy-amine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The process involves:
Raw Materials: Bulk quantities of 2-propanol and 1-[(2-aminoethyl)amino]-3-butoxy-amine.
Catalysts and Solvents: Use of industrial-grade catalysts and solvents to facilitate the reaction.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The amino and butoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the butoxy group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: Another alkanolamine with similar properties but different applications.
1-(2-Aminoethylamino)-2-propanol: Shares structural similarities but differs in functional groups and reactivity.
Uniqueness
2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- is unique due to its combination of amino and butoxy groups, which confer distinct chemical reactivity and versatility in various applications. This makes it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
102356-52-5 |
|---|---|
Fórmula molecular |
C9H22N2O2 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-(2-aminoethylamino)-3-butoxypropan-2-ol |
InChI |
InChI=1S/C9H22N2O2/c1-2-3-6-13-8-9(12)7-11-5-4-10/h9,11-12H,2-8,10H2,1H3 |
Clave InChI |
MOLASALLZSDMCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC(CNCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12004123.png)
![2-[2-(Acetylamino)Benzoylamino]Benzoic Acid](/img/structure/B12004124.png)




![(2E,4E)-5-[4-(dimethylamino)phenyl]-1-phenyl-2,4-pentadien-1-one](/img/structure/B12004169.png)
![methyl 4-[(E)-(2-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B12004174.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004186.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12004207.png)


